3,3'-Trithiobis-D-valine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3’-Trithiobis-D-valine, also known as Penicillamine Trisulfide , is involved in various studies related to photolysis and radiolysis of di- and trisulfides . It is a useful compound to gain insights regarding the strength of C-S bonds in the tertiary C-SH compounds and intermediates .

Physical And Chemical Properties Analysis

3,3’-Trithiobis-D-valine is a white solid . It has a melting point of 170-173°C . It is slightly soluble in water when sonicated . The boiling point and stability data are not available .Applications De Recherche Scientifique

Synthesis of Agricultural Pesticides

D-valine is used as an intermediate for the synthesis of agricultural pesticides . For example, Fluvalinate, a pyrethroid pesticide made from D-valine, is a broad-spectrum insecticide with low mammalian toxicity .

Production of Semi-Synthetic Veterinary Antibiotics

D-valine is used in the synthesis of semi-synthetic veterinary antibiotics . Valnemulin, a semi-synthetic pleuromutilin derivative synthesized from D-valine, is an antibiotic for animals .

Pharmaceutical Drug Development

D-valine and its derivatives have shown great activity in clinical use . For instance, penicillamine, a derivative of D-valine, is used for the treatment of immune-deficiency diseases . Actinomycin D, another derivative, is used for antitumor therapy .

Inhibition of Fibroblasts Proliferation

D-valine is used in cell culture for selectively inhibiting fibroblasts proliferation . This can be useful in research and therapeutic applications where the proliferation of fibroblasts needs to be controlled.

Microbial Preparation

Microbial preparation of D-valine is gaining more attention due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process . This can be achieved through microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .

Metabolic Pathways in Swine

In swine, supplemental valine could stimulate triglyceride synthesis by increasing 3-hydroxyisobutyrate concentration . This is the only valine metabolite that could survive mitochondrial oxidation, and may promote fatty acid transport via upregulation of the fatty acid transporter mechanism .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is involved in various studies related to photolysis and radiolysis of di- and trisulfides .

Mode of Action

It is a useful compound to gain insights regarding the strength of C-S bonds in the tertiary C-SH compounds and intermediates

Biochemical Pathways

The compound is known to be involved in studies related to photolysis and radiolysis of di- and trisulfides , suggesting it may influence pathways involving these types of chemical reactions.

Pharmacokinetics

Its solubility in water is slightly improved when sonicated , which could potentially impact its bioavailability. Further pharmacokinetic studies are required to fully understand this compound’s behavior in the body.

Result of Action

It is known to be a useful compound for studying the strength of C-S bonds in the tertiary C-SH compounds and intermediates

Action Environment

The compound is a white solid and is stored in a refrigerator , suggesting that temperature could potentially affect its stability

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for '3,3'-Trithiobis-D-valine' involves the coupling of three valine molecules with a trithiol linker.", "Starting Materials": [ "Valine", "Tris(2-carboxyethyl)phosphine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Methanol", "Diethyl ether" ], "Reaction": [ "1. Dissolve valine (3 eq) and tris(2-carboxyethyl)phosphine (1 eq) in dimethylformamide.", "2. Add N,N'-dicyclohexylcarbodiimide (3 eq) to the solution and stir for 2 hours.", "3. Add the resulting mixture to a solution of methanol and diethyl ether to precipitate the product.", "4. Wash the precipitate with diethyl ether and dry under vacuum to obtain '3,3'-Trithiobis-D-valine'." ] } | |

Numéro CAS |

22801-32-7 |

Formule moléculaire |

C₁₀H₂₀N₂O₄S₃ |

Poids moléculaire |

328.47 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

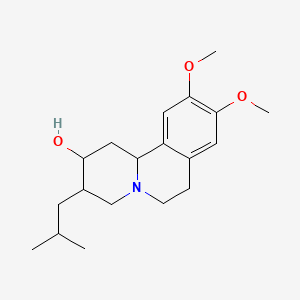

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)